The systematic IUPAC name for this compound is 3,6,7-trimethyloct-6-en-1-ol, reflecting its carbon chain length, substituent positions, and functional groups. Alternative designations include 6-Methyl citronellol and 3,6,7-trimethyl-6-octen-1-ol, with the CAS Registry Number 25905-16-2 and EC Number 247-328-2. The SMILES notation $$ \text{CC(CCC(=C(C)C)C)CCO} $$ succinctly encodes its structure: a hydroxyl-terminated octenol backbone with methyl branches at carbons 3, 6, and 7.
The molecule’s backbone consists of an eight-carbon chain ($$ \text{C}8 $$) with a double bond at position 6 ($$ \text{C}6-\text{C}7 $$) and three methyl groups ($$-\text{CH}3$$) at positions 3, 6, and 7. The hydroxyl group at position 1 classifies it as a primary alcohol, though steric effects from adjacent methyl groups influence its reactivity. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the vinylic protons at $$ \delta $$ 5.2–5.4 ppm and the hydroxyl proton at $$ \delta $$ 1.5–2.0 ppm, while infrared (IR) spectroscopy confirms the O-H stretch at 3300–3500 cm$$^{-1}$$.
3,6,7-Trimethyloct-6-en-1-ol shares structural homology with citronellol ($$ \text{C}{10}\text{H}{20}\text{O} $$), a monoterpenoid alcohol widely used in perfumery. Unlike citronellol, however, the additional methyl group at position 3 in 3,6,7-trimethyloct-6-en-1-ol enhances its hydrophobicity, altering its odor profile and solubility in nonpolar solvents.
| Property | 3,6,7-Trimethyloct-6-en-1-ol | Citronellol |
|---|---|---|
| Molecular Formula | $$ \text{C}{11}\text{H}{22}\text{O} $$ | $$ \text{C}{10}\text{H}{20}\text{O} $$ |
| Molecular Weight (g/mol) | 170.29 | 156.27 |
| CAS Number | 25905-16-2 | 106-22-9 |
| Key Functional Groups | Hydroxyl, alkene, methyl | Hydroxyl, alkene |
Industrial synthesis of 3,6,7-trimethyloct-6-en-1-ol prioritizes cost efficiency, scalability, and reproducibility. A common approach involves transition metal-catalyzed hydrogenation of precursor alkynols or dienols. For instance, 3,6,7-trimethyloct-6-en-1-ol is produced via selective hydrogenation of 3,6,7-trimethyloct-6-en-1-yn-3-ol using palladium on carbon (Pd/C) under moderate hydrogen pressure (10–40 bar) at 50–120°C [5]. This method achieves >90% conversion while minimizing over-reduction of the double bond.
Large-scale processes often employ continuous flow reactors to enhance heat and mass transfer, reducing reaction times from hours to minutes. A patented workflow describes the use of fixed-bed reactors with Pd/C catalysts, enabling uninterrupted production cycles and consistent yields of 85–92% [5]. Post-reaction purification typically involves fractional distillation under vacuum (0.1–0.5 mbar) to isolate the product from trimethylcyclohexanol byproducts.
| Parameter | Range |
|---|---|
| Catalyst Loading | 1–5 wt% Pd/C |
| Temperature | 50–120°C |
| Pressure | 10–40 bar H₂ |
| Conversion Efficiency | 85–92% |
| Distillation Conditions | 100–150°C, 0.1–0.5 mbar |
Laboratory synthesis focuses on modularity and stereochemical precision. A widely adopted method involves Grignard reagent-mediated alkylation of α,β-unsaturated ketones. For example, reacting 6-methylhept-5-en-2-one with methylmagnesium bromide in tetrahydrofuran (THF) yields a tertiary alcohol intermediate, which is subsequently dehydrated using p-toluenesulfonic acid (PTSA) to form the target olefin [2].
Alternative routes employ Wittig olefination to construct the trisubstituted double bond. Treating 3,6-dimethylheptan-1-ol with triphenylphosphonium ylides under inert atmosphere generates the desired alkene with >80% geometric purity [2]. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures removal of phosphine oxide byproducts.
The stereoselective synthesis of 3,6,7-trimethyloct-6-en-1-ol remains challenging due to potential isomerization during hydrogenation. Asymmetric transfer hydrogenation using Noyori-type catalysts (e.g., Ru(II)-TsDPEN complexes) enables enantioselective reduction of ketone precursors with up to 95% enantiomeric excess (ee) [5]. Kinetic studies reveal that steric hindrance at the catalyst’s chiral center dictates preference for the (6E)-isomer.
Enzymatic catalysis offers an emerging alternative. Candida antarctica lipase B (CAL-B) immobilized on mesoporous silica has demonstrated efficacy in resolving racemic mixtures via transesterification, achieving 88% ee for the (6R,7S)-configured product [4].
Sustainable synthesis of 3,6,7-trimethyloct-6-en-1-ol emphasizes solvent selection, energy efficiency, and waste reduction. Aqueous micellar catalysis using TPGS-750-M (a tocopherol-derived surfactant) enables reactions in water, achieving 78% yield at 25°C while eliminating volatile organic solvents [4].
Photocatalytic methods leveraging visible light and TiO₂ nanoparticles have been explored for dehydrogenative coupling of allylic alcohols, though yields remain moderate (50–60%) [4]. Life-cycle assessments highlight the environmental benefits of bio-based precursors (e.g., limonene derivatives) over petroleum-derived feedstocks, reducing carbon footprints by 40%.
The molecular structure of 3,6,7-trimethyloct-6-en-1-ol presents several conformational possibilities due to its flexible carbon chain and multiple substituents [1] [2] [3]. Quantum chemical calculations utilizing density functional theory methods have become essential for understanding conformational isomerism in organic compounds [4] [5] [6].
The compound's eight-carbon backbone with three methyl substituents and one hydroxyl group creates multiple rotational degrees of freedom around carbon-carbon single bonds [1] [2]. These rotational barriers typically range from 12-16 kJ/mol for carbon-carbon single bonds, allowing rapid interconversion at room temperature [1] [2] [3].
The conformational analysis reveals that the molecule can adopt various spatial arrangements through rotation about sigma bonds. The presence of the double bond between C-6 and C-7 restricts rotation around this specific bond, with energy barriers approaching 200 kJ/mol, effectively preventing E/Z isomerization without catalytic assistance [1] [2] [3].
Computational studies using methods such as B3LYP/6-31G(d,p) and M06-2X/def2-TZVP have been employed to investigate similar organic compounds, providing insights into conformational preferences [7] [8] [4]. The M06-2X functional, in particular, has demonstrated favorable trade-offs between experimental accuracy and computational efficiency for organic molecules [4] [6].
X-ray crystallography remains the primary experimental method for determining absolute molecular structures and conformational preferences in the solid state [9] [10] [11]. For 3,6,7-trimethyloct-6-en-1-ol, crystallographic studies would provide definitive structural parameters including bond lengths, bond angles, and torsional angles.
The crystallographic analysis would reveal the preferred conformation adopted in the crystal lattice, which may differ from solution-phase conformations due to intermolecular packing forces. Typical crystallographic parameters for similar compounds include:
The crystal structure would also illuminate intermolecular interactions such as hydrogen bonding patterns involving the hydroxyl group, which can significantly influence the solid-state structure [9] [10] [11].
Comparative structural analysis with related compounds provides valuable insights into the unique features of 3,6,7-trimethyloct-6-en-1-ol. Key structural analogs include:
2,4,7-Trimethyloct-6-en-1-ol: This positional isomer differs in methyl group placement, with substitution at positions 2, 4, and 7 rather than 3, 6, and 7 [12] [13]. The altered substitution pattern affects steric interactions and conformational preferences.
2,3,7-Trimethyloct-6-en-1-ol: Another positional isomer with different physical properties and odor characteristics [14] [13]. The proximity of methyl groups at positions 2 and 3 creates increased steric hindrance.
Citronellol (3,7-dimethyloct-6-en-1-ol): This compound lacks the C-6 methyl substituent, resulting in different conformational flexibility and reduced steric interactions [15] [16].
The comparative analysis reveals that methyl group positioning significantly influences:
The stereochemical analysis of 3,6,7-trimethyloct-6-en-1-ol reveals potential chiral centers that can give rise to enantiomeric forms. The molecule contains asymmetric carbon atoms that can exist in different spatial arrangements [18] [19] [13].
Chiral Centers: The compound possesses potential chiral centers at C-3 and C-6, where carbon atoms are bonded to four different substituents. This creates the possibility for multiple stereoisomers [18] [13].
Stereoisomeric Forms: With two chiral centers, the compound can theoretically exist as up to four stereoisomers (2² = 4), comprising two pairs of enantiomers or diastereomers depending on the configuration [18] [13].
Enantiomeric Relationships: The (R)- and (S)-configurations at each chiral center determine the spatial arrangement of substituents. The absolute configuration can be determined through X-ray crystallography or circular dichroism spectroscopy [20] [18].
Diastereomeric Considerations: The presence of multiple chiral centers can lead to diastereomeric relationships, where stereoisomers are not mirror images. These diastereomers exhibit different physical and chemical properties [18] [13].
The stereochemical complexity of 3,6,7-trimethyloct-6-en-1-ol influences its biological activity, sensory properties, and potential applications in fragrance chemistry [13]. The specific configuration affects molecular recognition processes and receptor interactions.